molecular formula C9H8N2O4 B1497856 3,4-Dimethoxy-2-nitrobenzonitrile CAS No. 1175636-14-2

3,4-Dimethoxy-2-nitrobenzonitrile

Cat. No.: B1497856
CAS No.: 1175636-14-2
M. Wt: 208.17 g/mol
InChI Key: PPXIMMALSMXMBD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O4. It is characterized by the presence of two methoxy groups (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN) at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-nitrobenzonitrile can be synthesized through several synthetic routes. One common method involves the nitration of 3,4-dimethoxybenzonitrile using nitric acid and sulfuric acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves the use of specialized reactors and equipment to handle the corrosive nature of the reagents and to maintain safety standards.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

3,4-Dimethoxy-2-nitrobenzonitrile has various scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of nitroaromatic compounds on biological systems.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-2-nitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3,4-Dimethoxy-2-nitrobenzonitrile is similar to other nitroaromatic compounds, but it has unique properties due to the presence of the methoxy groups and the nitrile group. Some similar compounds include:

  • 4,5-Dimethoxy-2-nitrobenzonitrile: Similar structure but with different positions of the substituents.

  • 3,4-Dimethoxy-2-methylpyridine: Contains a pyridine ring instead of a benzene ring.

  • 3,4-Dimethoxy-2-pyridinemethanol: Similar to the above but with a hydroxyl group instead of a nitrile group.

These compounds differ in their chemical reactivity and biological activity, making this compound unique in its applications.

Properties

IUPAC Name

3,4-dimethoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-14-7-4-3-6(5-10)8(11(12)13)9(7)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXIMMALSMXMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653553
Record name 3,4-Dimethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175636-14-2
Record name 3,4-Dimethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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